1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate
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Overview
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities. This compound is characterized by the presence of a fluorinated benzo[d]thiazole moiety and an azetidine ring, which are linked to an acetylbenzoate group. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride to form the 6-fluorobenzo[d]thiazole intermediate.
Azetidine Ring Formation: The azetidine ring is formed by the cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.
Coupling Reaction: The final step involves the coupling of the 6-fluorobenzo[d]thiazole intermediate with the azetidine ring and the acetylbenzoate group using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate involves its interaction with specific molecular targets and pathways. The fluorinated benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: This compound is structurally similar but lacks the acetylbenzoate group.
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-amine: Another similar compound with an amine group instead of the acetylbenzoate group.
Uniqueness
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is unique due to the presence of the acetylbenzoate group, which may enhance its biological activity and chemical stability. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-11(23)12-2-4-13(5-3-12)18(24)25-15-9-22(10-15)19-21-16-7-6-14(20)8-17(16)26-19/h2-8,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNRGXRKJZPYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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